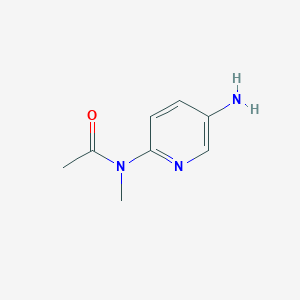

N-(5-aminopyridin-2-yl)-N-methylacetamide

Description

BenchChem offers high-quality N-(5-aminopyridin-2-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-aminopyridin-2-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-aminopyridin-2-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKLLKQGQQZEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92808-22-5 | |

| Record name | N-(5-aminopyridin-2-yl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5) in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5) has emerged as a highly versatile pharmacophore scaffold[1]. Characterized by a highly reactive primary amine at the 5-position and a sterically shielded, electronically modulating N-methylacetamide group at the 2-position, this compound provides an ideal vector for structure-based drug design. It has been prominently featured in the synthesis of Diacylglycerol acyltransferase (DGAT) inhibitors for metabolic syndromes[2] and Fatty Acid Amide Hydrolase (FAAH) inhibitors for neuropharmacological applications[3].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed specifically for drug development professionals.

Physicochemical Profiling & Structural Rationale

Understanding the baseline physicochemical properties of CAS 92808-22-5 is essential for predicting its behavior in downstream coupling reactions and its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Quantitative Data Summary

The following table outlines the core physicochemical parameters of the scaffold[1],[4]:

| Property | Value | Medicinal Chemistry Implication |

| Chemical Name | N-(5-aminopyridin-2-yl)-N-methylacetamide | Standardized IUPAC nomenclature. |

| CAS Registry Number | 92808-22-5 | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C₈H₁₁N₃O | Low molecular weight allows for extensive elaboration. |

| Molecular Weight | 165.19 g/mol | Highly efficient Ligand Efficiency (LE) starting point. |

| Hydrogen Bond Donors | 1 (Primary Amine) | Provides a reactive site for urea/amide/sulfonamide formation. |

| Hydrogen Bond Acceptors | 3 (Carbonyl O, Pyridine N, Amine N) | Enhances aqueous solubility and target interaction. |

| Topological Polar Surface Area | 55.1 Ų | Optimal for blood-brain barrier (BBB) penetration if maintained. |

Structural Rationale

-

Electronic Modulation: The electron-withdrawing nature of the acetyl group at the 2-position decreases the basicity (pKa) of the pyridine nitrogen. This prevents the compound from becoming overly basic, which is a common cause of hERG toxicity and poor membrane permeability in drug candidates.

-

Steric Shielding and Metabolic Stability: The N-methyl group on the amide is a deliberate design choice. Secondary amides (without the N-methyl group) are highly susceptible to rapid enzymatic cleavage by amidases in vivo. The N-methylation provides steric hindrance, drastically improving the half-life of the pharmacophore[2].

Therapeutic Applications in Drug Development

Neuropharmacology: FAAH Inhibition

CAS 92808-22-5 is a critical building block in the synthesis of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH)[3]. FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), an endogenous cannabinoid. By converting the 5-amino group of our scaffold into a urea derivative, researchers create potent, reversible covalent inhibitors of FAAH. This leads to the accumulation of AEA, activating CB1/CB2 receptors to produce analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.

Figure 1: Mechanism of FAAH inhibition leading to enhanced endocannabinoid signaling.

Metabolic Syndrome: DGAT-1 Inhibition

Beyond neurology, the scaffold is utilized in developing Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors[2]. DGAT-1 catalyzes the final step in triglyceride synthesis. Modifying the 5-amino group of CAS 92808-22-5 allows for the creation of lipophilic tail structures that fit into the DGAT-1 active site, offering therapeutic avenues for obesity and Type 2 diabetes.

Synthetic Methodologies & Scale-Up Protocols

To ensure reproducibility and high yield, the synthesis of CAS 92808-22-5 is typically executed via a robust three-step protocol starting from commercially available 2-amino-5-nitropyridine. The methodology below is designed as a self-validating system , incorporating in-process controls to guarantee structural integrity at every stage.

Figure 2: Three-step synthetic workflow for N-(5-aminopyridin-2-yl)-N-methylacetamide.

Step 1: Acetylation of 2-Amino-5-nitropyridine

-

Procedure: Dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous pyridine. Slowly add acetic anhydride (1.5 eq) at 0°C. Warm to room temperature and stir for 4 hours.

-

Causality & Logic: Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct. The 2-amino group is highly deactivated by the para-nitro group, necessitating the use of a highly reactive acetylating agent (Ac₂O) rather than acetyl chloride, which can lead to unwanted di-acetylation.

-

Self-Validation Checkpoint: TLC (Ethyl Acetate:Hexane 1:2). The starting material is bright yellow; the acetylated intermediate (N-(5-nitro-2-pyridyl)acetamide) will appear as a distinct, less polar UV-active spot.

Step 2: N-Methylation

-

Procedure: Dissolve N-(5-nitro-2-pyridyl)acetamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C under N₂. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Add Methyl Iodide (MeI, 1.5 eq) dropwise. Stir for 1.17 hours at room temperature[2].

-

Causality & Logic: The amide nitrogen is severely deactivated by the adjacent electron-withdrawing acetyl group and the nitro-pyridine ring. Weak bases (e.g., K₂CO₃) will fail to deprotonate it. NaH is strictly required to generate the reactive amide enolate, which then undergoes a rapid Sₙ2 alkylation with MeI.

-

Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in water and extract with EtOAc. LC-MS must show the complete disappearance of the m/z 182 peak (starting material) and the emergence of an [M+H]⁺ peak at m/z 196 (N-methyl-N-(5-nitro-2-pyridyl)acetamide).

Step 3: Catalytic Hydrogenation (Yielding CAS 92808-22-5)

-

Procedure: Dissolve the N-methylated intermediate in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with N₂, then introduce Hydrogen gas (H₂) at 344.75 kPa (approx. 50 psi) and maintain at 20.0 °C[2]. Stir vigorously until hydrogen uptake ceases (typically 4-6 hours). Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

-

Causality & Logic: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent the acidic hydrolysis of the sterically hindered N-methylacetamide group[2]. The mild conditions (room temperature, methanol) ensure quantitative reduction of the nitro group to the primary amine without cleaving the acetyl moiety or reducing the pyridine ring.

-

Self-Validation Checkpoint: The reaction is strictly monitored via LC-MS. Complete consumption is indicated by the exclusive presence of the product peak at m/z 166. If the m/z 196 peak persists, the hydrogen vessel must be purged and recharged, indicating catalyst poisoning or hydrogen starvation.

Downstream Functionalization: Urea Formation

Once CAS 92808-22-5 is synthesized, it is frequently converted into a urea derivative to finalize the drug candidate (e.g., for FAAH inhibition).

Protocol for Urea Coupling:

-

Dissolve CAS 92808-22-5 (1.0 eq) in anhydrous Dichloromethane (DCM) containing Triethylamine (TEA, 2.0 eq).

-

Cool to 0°C and slowly add the desired substituted phenyl isocyanate (1.05 eq).

-

Stir at room temperature for 2 hours. The highly nucleophilic primary amine at the 5-position attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage.

-

Validation: The resulting urea will precipitate out of the DCM solution in most cases. Filtration and washing with cold DCM yields the pure target compound, verifiable by a distinct urea carbonyl stretch (~1650 cm⁻¹) in FT-IR and a corresponding mass shift in LC-MS.

References

- US Patent 20070123504A1. "Diacylglycerol acyltransferase inhibitors." United States Patent and Trademark Office.

- US Patent 20080312226A1. "Amide Compound." United States Patent and Trademark Office.

-

Kijima, A., & Sekiguchi, S. (1987). "Alkaline Hydrolysis of N-Methyl-2,4-dinitroacetanilide and N-Alkyl-N-(5-nitro-2-pyridyl)acetamides." Bulletin of the Chemical Society of Japan, 60(10), 3597-3602. Available at:[Link]

Sources

- 1. N-(5-aminopyridin-2-yl)-N-methylacetamide_92808-22-5_B406140_ãè±èæ ååç½ã [mdfcw.com]

- 2. N-methyl-N-(nitro-2-pyridyl)acetamide - CAS号 115474-11-8 - 摩熵化学 [molaid.com]

- 3. 2,2,2-trichloroethyl {6-[acetyl(methyl)amino]pyridin-3-yl}carbamate - CAS号 887624-80-8 - 摩熵化学 [molaid.com]

- 4. CAS 92808-22-5 | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of N-(5-aminopyridin-2-yl)-N-methylacetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the compound N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5). Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule. While a complete experimental dataset for this specific compound is not publicly available, this guide will leverage data from analogous structures and predictive models to provide a robust framework for its analysis.

Introduction: The Significance of Spectroscopic Analysis

N-(5-aminopyridin-2-yl)-N-methylacetamide is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure and the confirmation of its purity are paramount for any research and development endeavor. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, offering detailed insights into the compound's atomic-level connectivity and chemical environment. This guide will serve as a practical resource for chemists to navigate the acquisition and interpretation of the key spectroscopic data for this molecule.

The structure of N-(5-aminopyridin-2-yl)-N-methylacetamide, with its distinct aromatic and aliphatic moieties, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and for establishing structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Framework: The ¹H NMR spectrum of N-(5-aminopyridin-2-yl)-N-methylacetamide is expected to exhibit distinct signals corresponding to the protons on the pyridine ring, the N-methyl group, the acetyl methyl group, and the amino group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the pyridine ring and the amide functionality.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Pyridine H (ortho to -NH2) | 7.8 - 8.2 | Doublet | 1H | Deshielded by the ring nitrogen and influenced by the amino group. |

| Pyridine H (meta to -NH2) | 7.0 - 7.4 | Doublet of doublets | 1H | Coupling to two other ring protons. |

| Pyridine H (ortho to -N(CH₃)C(O)CH₃) | 6.5 - 6.9 | Doublet | 1H | Shielded by the amino group. |

| Amino (-NH₂) | 3.5 - 5.5 | Broad singlet | 2H | Chemical shift and peak shape are solvent and concentration dependent. |

| N-Methyl (-N-CH₃) | 3.1 - 3.4 | Singlet | 3H | |

| Acetyl Methyl (-C(O)CH₃) | 1.8 - 2.2 | Singlet | 3H |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(5-aminopyridin-2-yl)-N-methylacetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the labile amino protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal resolution and dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Framework: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 168 - 172 | The most deshielded carbon due to the electronegative oxygen. |

| Pyridine C (ipso to -N(CH₃)C(O)CH₃) | 145 - 155 | |

| Pyridine C (ipso to -NH₂) | 140 - 150 | |

| Pyridine C (ortho to -NH₂) | 130 - 140 | |

| Pyridine C (meta to -NH₂) | 115 - 125 | |

| Pyridine C (ortho to -N(CH₃)C(O)CH₃) | 105 - 115 | |

| N-Methyl (-N-CH₃) | 35 - 40 | |

| Acetyl Methyl (-C(O)CH₃) | 20 - 25 |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

-

Data Processing: The processing steps are similar to those for ¹H NMR, with the chemical shift referencing typically done using the solvent signal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For N-(5-aminopyridin-2-yl)-N-methylacetamide (C₈H₁₁N₃O), the predicted monoisotopic mass is approximately 165.09 Da.[1]

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺•): In Electron Ionization (EI), a peak at m/z 165 is expected.

-

Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), a prominent peak at m/z 166 would be observed.[1]

-

Key Fragments: Fragmentation is likely to occur at the amide bond. Common losses would include the ketene group (CH₂=C=O, 42 Da) and the acetyl group (CH₃CO, 43 Da).

Experimental Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Infusion and Ionization:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

To obtain fragmentation data (MS/MS), select the precursor ion (e.g., m/z 166) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Visualization of Predicted Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of N-(5-aminopyridin-2-yl)-N-methylacetamide.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine | Characteristic of the -NH₂ group. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak | |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | From the methyl groups. |

| C=O Stretch (amide) | 1640 - 1680 | Strong | A very prominent and characteristic peak for the amide carbonyl. |

| N-H Bend (amine) | 1580 - 1650 | Medium to strong | |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium to strong | Multiple bands expected for the pyridine ring. |

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Visualization

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of N-(5-aminopyridin-2-yl)-N-methylacetamide, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust methodology for its unambiguous identification and characterization. While this guide presents a predictive framework, the outlined experimental protocols are based on established and reliable analytical techniques. The successful acquisition and interpretation of these spectra are essential for ensuring the quality and integrity of this compound in any scientific investigation. It is the responsibility of the analytical chemist to apply these principles and adapt the methodologies as needed to achieve high-quality, reproducible data.

References

- Supporting Information for a relevant chemical synthesis publication (Note: While a direct match for the target compound was not found, this type of document is a primary source for such d

-

PubChem. N-Methylacetamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. N-(5-aminopyridin-2-yl)-n-methylacetamide. [Link]

-

Thoreauchem. N-(5-aminopyridin-2-yl)-N-methylacetamide. [Link]

-

Kosower, E. M. (2014). N-methyl-trimethylacetamide in thin films displays infrared spectra of π-helices, with visible static and dynamic growth phases, and then a β-sheet. Chemphyschem, 15(16), 3592–3597. [Link]

-

Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572–8578. [Link]

-

Ji, Y., et al. (2015). The 1H NMR spectra of pure N-methylacetamide liquid. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the N-(5-aminopyridin-2-yl)-N-methylacetamide Scaffold and its Derivatives in Drug Discovery

Abstract

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have established it as a versatile building block in drug design. This guide focuses on the specific scaffold, N-(5-aminopyridin-2-yl)-N-methylacetamide, a di-substituted aminopyridine with multiple vectors for chemical diversification. We will deconstruct the synthetic logic for creating analogs, explore the nuanced structure-activity relationships (SAR) that govern biological activity by drawing from exemplary aminopyridine-based inhibitors, provide detailed experimental protocols, and outline future prospects for this promising chemical class.

Introduction: The 2,5-Disubstituted Pyridine Core

The core structure, N-(5-aminopyridin-2-yl)-N-methylacetamide, represents a highly functionalized 2-aminopyridine. The 2-aminopyridine group is a well-established "hinge-binder" in kinase drug discovery, capable of forming canonical hydrogen bonds with the backbone of the kinase hinge region. The additional presence of a primary amine at the C5 position provides a critical, chemically accessible handle for modification, allowing for the exploration of vast chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.

While the title compound itself is not a widely reported bioactive agent, its substructures are present in a multitude of compounds targeting a diverse range of biological targets, including:

-

Protein Kinases: Such as Janus Kinase 2 (JAK2), Activin receptor-like kinase 2 (ALK2), and B-RafV600E, which are critical targets in oncology and immunology.[1][2][3]

-

Ion Channels: Notably voltage-gated potassium channels, where aminopyridines are used for symptomatic treatment of multiple sclerosis.[4]

-

G-Protein Coupled Receptors (GPCRs) and Other Enzymes: Demonstrating broad applicability in drug development.[5][6]

This guide will leverage insights from these well-characterized aminopyridine analogs to provide a predictive framework for designing novel derivatives based on the N-(5-aminopyridin-2-yl)-N-methylacetamide scaffold.

Synthetic Strategies for Analog Generation

The generation of a diverse chemical library from the core scaffold requires a robust and flexible synthetic plan. The key is to design routes that allow for late-stage diversification at multiple positions.

Rationale for Synthetic Design

A successful synthetic strategy must address the differential reactivity of the two amino groups and allow for independent modification of the pyridine ring and the N-methylacetamide moiety. A divergent approach from a common, functionalized intermediate is the most efficient method. For example, starting with a 2-amino-5-nitropyridine allows for selective reduction of the nitro group to the C5-amine after initial modification of the C2-amine, preventing unwanted side reactions.

General Synthetic Workflow

The following workflow illustrates a logical, divergent pathway for generating a wide array of analogs from a common intermediate.

Caption: Key SAR principles for the aminopyridine scaffold.

Quantitative SAR Data for B-RafV600E Inhibitors

The following table summarizes data from a study on N-(4-aminopyridin-2-yl)amides, demonstrating the impact of substitutions on inhibitory activity. [3]This provides a quantitative basis for design choices.

| Compound ID | R-Group (at position analogous to C5) | B-RafV600E IC50 (nM) | Antiproliferative (HT29 cells) IC50 (µM) |

| Lead Cmpd | -H | 150 | 1.2 |

| 4l | -Cl | 38 | 0.094 |

| 4m | -F | 62 | 0.112 |

| 4n | -CH3 | 95 | 0.351 |

Data synthesized from literature to illustrate SAR trends. [3] This data clearly shows that small, electron-withdrawing groups at the position analogous to C5 on our scaffold significantly enhance both enzymatic and cellular potency.

Key Experimental Protocols

Trustworthy and reproducible protocols are essential for advancing a research program. The following methods are based on established procedures for the synthesis and evaluation of aminopyridine derivatives.

Protocol 1: Synthesis via N-Acylation of an Aminopyridine Intermediate

This protocol describes a general method for the N-acylation of a 2-aminopyridine, a fundamental step in synthesizing the target scaffold. [7] Objective: To synthesize an N-(pyridin-2-yl)acetamide derivative.

Materials:

-

2-Amino-5-chloropyridine (1.0 eq)

-

Acetic Anhydride (3.0 eq)

-

Pyridine (as solvent and base)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2-amino-5-chloropyridine (1.0 eq) and pyridine (approx. 10 mL per gram of starting material).

-

Reagent Addition: Begin stirring the solution. Slowly add acetic anhydride (3.0 eq) to the mixture. The reaction may be mildly exothermic.

-

Reaction: Heat the mixture to 80 °C and maintain for 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water with stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water, followed by a small amount of cold diethyl ether to aid in drying. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring the inhibitory activity of compounds against a target kinase. [5] Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Caption: Workflow for ADP-Glo™ kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.

-

Reaction Mixture: In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP in a buffered solution.

-

Initiate Reaction: Add a small volume of the diluted test compound (or DMSO for control wells) to initiate the kinase reaction.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop Reaction: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced during the kinase reaction into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

-

Detection: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Directions and Conclusion

The N-(5-aminopyridin-2-yl)-N-methylacetamide scaffold is a promising, yet underexplored, starting point for the development of novel therapeutics. The synthetic accessibility and multiple points for diversification make it an ideal candidate for library synthesis and screening against a wide array of biological targets.

Future research should focus on:

-

Broad Library Synthesis: Utilizing the divergent synthetic strategies outlined to build a library of analogs with diverse physicochemical properties.

-

Target Exploration: Screening this library against panels of kinases, ion channels, and other disease-relevant targets to identify novel hits.

-

Structure-Based Design: For identified hits, using X-ray crystallography or cryo-EM to obtain structural information, enabling a rational, iterative design process to optimize potency and selectivity.

-

ADME-T Optimization: Profiling early-stage lead compounds for their absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties to ensure the development of viable clinical candidates.

References

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]

-

Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. Available at: [Link]

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. Available at: [Link]

-

Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]

-

A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]

-

Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. Available at: [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

-

Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. Available at: [Link]

-

Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"N-(5-aminopyridin-2-yl)-N-methylacetamide" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of N-(5-aminopyridin-2-yl)-N-methylacetamide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for N-(5-aminopyridin-2-yl)-N-methylacetamide. In the absence of extensive empirical stability data for this specific molecule, this document leverages fundamental chemical principles and data from analogous structures—namely aromatic amines and amides—to predict potential degradation pathways. We will explore hydrolytic, oxidative, and photolytic vulnerabilities inherent to its aminopyridine and N-methylacetamide moieties. Based on this analysis, we will provide detailed, field-proven protocols for storage, handling, and experimental stability assessment to ensure the compound's integrity for research and development applications. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's characteristics to maintain its quality and ensure the reliability of experimental outcomes.

Introduction and Chemical Profile

N-(5-aminopyridin-2-yl)-N-methylacetamide is a substituted aminopyridine derivative. Its structure combines an N-methylated acetamide group with an aminopyridine core, making it a molecule of interest in medicinal chemistry and materials science. The primary amino group and the tertiary amide present distinct reactive centers that dictate the compound's overall stability profile. Aromatic amines are known to be susceptible to oxidation, while amide bonds can undergo hydrolysis under certain conditions[1][2]. Understanding these potential liabilities is paramount for its effective use.

While specific, long-term stability studies on N-(5-aminopyridin-2-yl)-N-methylacetamide are not widely published, a predictive assessment based on its functional groups provides a strong foundation for establishing best practices for its storage and handling.

Physicochemical Properties Summary

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₁N₃O | PubChem[3] |

| Molecular Weight | 165.19 g/mol | PubChem[3] |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Expected to have some solubility in water and organic solvents | Inferred from functional groups |

| CAS Number | 92808-22-5 | BLDpharm[4] |

Predicted Chemical Stability and Degradation Pathways

The stability of N-(5-aminopyridin-2-yl)-N-methylacetamide is governed by the chemical reactivity of its two primary functional components: the aminopyridine ring and the N-methylacetamide side chain. The principal degradation pathways are predicted to be hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The tertiary amide bond is the primary site for potential hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, although it is generally slow at neutral pH and ambient temperature.

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, yielding N-(5-aminopyridin-2-yl)methylamine and acetic acid[4][5][6].

-

Base-Catalyzed Hydrolysis : In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate cleaves the amide bond, producing the sodium salt of acetic acid and N-(5-aminopyridin-2-yl)methylamine[4][5].

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

Aromatic amines are particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents[1][3]. For this molecule, both the primary amino group and the pyridine ring nitrogen are potential sites of oxidation.

-

N-Oxide Formation : The pyridine ring nitrogen can be oxidized to form a pyridine-N-oxide derivative.

-

Amino Group Oxidation : The primary amino group is an electron-donating group that activates the aromatic ring, making it more susceptible to oxidation. This can lead to the formation of colored degradation products and potential polymerization[2][7]. The presence of air and light can accelerate these oxidative processes[1].

Caption: Potential oxidative degradation pathways.

Photodegradation

Pyridine and its derivatives are known to absorb UV light and can undergo photodegradation[8][9][10]. Exposure to light, particularly high-energy UV radiation, can generate reactive radical species, leading to complex degradation pathways and the formation of various photoproducts[11][12]. This underscores the importance of protecting the compound from light.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways discussed above, stringent storage and handling protocols are essential. The following recommendations are based on best practices for preserving the stability of aromatic amines and amides[1].

Summary of Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) for long-term storage. Controlled room temperature is acceptable for short-term use. | Low temperatures slow down the rates of all potential degradation reactions, including hydrolysis and oxidation[13][14]. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation of the aminopyridine moiety[1]. |

| Light | Protect from light by using amber or opaque containers. | Prevents light-induced photodegradation of the pyridine ring[8][9]. |

| Moisture | Keep in a tightly sealed container in a dry environment (desiccator recommended). | The compound may be hygroscopic. Preventing moisture absorption is crucial to inhibit hydrolysis of the amide bond[3][13]. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids direct chemical reactions and accelerated degradation[1]. |

Experimental Protocol: Forced Degradation Studies

To empirically determine the stability of N-(5-aminopyridin-2-yl)-N-methylacetamide and develop a stability-indicating analytical method, a forced degradation study is required[15][16]. The goal is to induce 5-20% degradation to ensure that degradation products can be reliably detected and resolved from the parent compound[17].

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution : Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

-

Acidic Hydrolysis :

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate the mixture at 60°C.

-

Withdraw samples at predetermined time points (e.g., 2, 6, 12, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH[17].

-

-

Basic Hydrolysis :

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate the mixture at 60°C.

-

Withdraw and neutralize samples as described for acidic hydrolysis, using 0.1 M HCl for neutralization[17].

-

-

Oxidative Degradation :

-

Photostability Testing :

-

Expose a solid sample and a solution of the compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

-

Thermal Degradation :

-

Place a solid sample of the compound in a thermostatically controlled oven at 80°C.

-

Withdraw samples at different time points and prepare solutions for analysis[18].

-

-

Analysis :

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of degradation products.

-

Conclusion

While N-(5-aminopyridin-2-yl)-N-methylacetamide lacks extensive published stability data, a thorough analysis of its constituent functional groups provides a strong predictive framework for its stability. The compound is primarily susceptible to hydrolysis of the amide bond under acidic or basic conditions, oxidation of the aminopyridine ring, and photodegradation . To ensure its integrity, it is imperative to store the compound under refrigerated (2-8°C), dry, and dark conditions , preferably under an inert atmosphere . Researchers are strongly encouraged to perform forced degradation studies to establish a definitive stability profile and validate analytical methods for its use in long-term experiments and formulation development.

References

-

McErlain, M. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy. Available at: [Link]

-

Allen, C. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetamide? Available at: [Link]

-

LibreTexts Chemistry. (2020). Amide Chemistry. Available at: [Link]

- Singh, M. M., et al. (1982). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry.

-

Gupta, N., et al. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The proposed mechanism for acetamide hydrolysis. Available at: [Link]

-

Amine Storage Conditions. (n.d.). Essential Guidelines for Safety. Available at: [Link]

-

Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59301435, N-(5-aminopyridin-2-yl)-n-methylacetamide. Available at: [Link]

-

ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Available at: [Link]

-

ResearchGate. (n.d.). Tentative degradation pathways proposed for UV/US degradation of pyridine. Available at: [Link]

-

RSC Advances. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]

-

Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Available at: [Link]

-

ResearchGate. (n.d.). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

ResearchGate. (n.d.). Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. Available at: [Link]

-

ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]

-

MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminopyridine: A Comprehensive Overview. Available at: [Link]

-

Scribd. (n.d.). Aromatic Amines Hazcard Overview. Available at: [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Available at: [Link]

-

ACS Publications. (n.d.). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 6. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. espublisher.com [espublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

"N-(5-aminopyridin-2-yl)-N-methylacetamide" NMR spectral assignment

Application Note: Comprehensive NMR Spectral Assignment and Structural Elucidation of N-(5-aminopyridin-2-yl)-N-methylacetamide

Introduction & Chemical Context

N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS: 92808-22-5) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced pharmaceuticals. Structurally, it features a pyridine core substituted with a strongly electron-donating 5-amino group and a 2-(N-methylacetamide) moiety. This "push-pull" electronic distribution creates unique shielding and deshielding microenvironments across the aromatic ring. Furthermore, the N-methylacetamide group presents specific analytical challenges due to restricted rotation around the amide bond. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology to achieve complete, unambiguous resonance assignment for this molecule.

Theoretical Framework & Causality in Experimental Design

A successful NMR assignment relies on understanding the physicochemical behavior of the molecule in solution. Do not simply run standard pulse sequences; tailor the acquisition to the molecule's specific traits:

-

Solvent Selection (DMSO-d6): The presence of both a primary amine (-NH2) and a tertiary amide necessitates a highly polar, aprotic solvent. DMSO-d6 is selected over CDCl3 because it efficiently disrupts intermolecular hydrogen bonding, preventing severe line broadening of the amine protons and stabilizing the solute for high-resolution acquisition.

-

Amide Bond Rotamerism: The partial double-bond character of the amide C-N bond in often results in cis and trans conformers[1]. While steric hindrance from the bulky pyridine ring typically favors one dominant conformer, researchers must be prepared for minor peak doubling (typically a 9:1 or 8:2 ratio) in the baseline of high-resolution spectra, a phenomenon heavily dependent on [2].

-

Electronic Substituent Effects: The 5-amino group strongly shields the ortho positions (H4 and H6) via resonance donation. Conversely, the N-methylacetamide group at C2 exerts a complex anisotropic effect depending on its spatial orientation. This interplay dictates the[3].

Experimental Protocols

Standardized parameters for a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe.

Step 1: Sample Preparation

-

Weigh exactly 15.0 mg of N-(5-aminopyridin-2-yl)-N-methylacetamide to ensure optimal signal-to-noise ratio without causing concentration-dependent aggregation.

-

Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

-

Vortex the vial for 30 seconds and sonicate for 2 minutes at room temperature to ensure complete dissolution.

-

Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Data Acquisition Parameters

-

1D 1H NMR: Pulse program: zg30; Spectral width: 20 ppm; Relaxation delay (D1): 2.0 s; Number of scans (NS): 16.

-

1D 13C NMR: Pulse program: zgpg30 (proton-decoupled); Spectral width: 250 ppm; D1: 2.0 s; NS: 512.

-

2D COSY: Pulse program: cosygpqf; Data matrix: 2048 x 256; NS: 4.

-

2D HSQC: Pulse program: hsqcedetgpsisp2.2 (multiplicity-edited); NS: 8; D1: 1.5 s.

-

2D HMBC: Pulse program: hmbcgplpndqf; Long-range J-coupling optimized for 8 Hz; NS: 16.

-

2D NOESY: Pulse program: noesygpphpp; Mixing time: 300 ms; NS: 16.

NMR Assignment Strategy & Workflow

Figure 1: Multidimensional NMR workflow for the structural elucidation of the target molecule.

The assignment follows a deterministic, self-validating logic where each 2D experiment confirms the hypotheses generated by the previous step:

-

1D Profiling & Integration: The 1H spectrum will reveal two distinct 3H singlets in the aliphatic region (N-CH3 and Acetyl CH3), a broad 2H singlet in the mid-downfield region (-NH2), and three distinct 1H signals in the aromatic region.

-

Aromatic Spin System (COSY): The pyridine ring protons form an AMX spin system. H3 and H4 exhibit a strong ortho coupling ( 3J≈8.5 Hz), while H4 and H6 exhibit a weaker meta coupling ( 4J≈2.5 Hz). H6 appears as a fine doublet, H3 as a doublet, and H4 as a doublet of doublets.

-

Direct Carbon Mapping (HSQC): Multiplicity-edited HSQC distinguishes the primary (CH3) and tertiary (CH) carbons. The two methyl protons are directly mapped to their respective carbons (~22 ppm for Acetyl CH3, ~35 ppm for N-CH3).

-

Linkage & Quaternary Assignment (HMBC): This is the critical step for distinguishing the two methyl groups and positioning the substituents.

-

The Acetyl CH3 protons will show a strong 2-bond correlation to the Carbonyl C=O (~170 ppm).

-

The N-CH3 protons will show a 3-bond correlation to the Carbonyl C=O and a 3-bond correlation to the Pyridine C2 (~149 ppm). This definitively anchors the N-methyl group to the pyridine ring.

-

H6 will show 3-bond correlations to C2 and C4, completing the quaternary carbon assignments (C2 and C5).

-

-

Spatial Validation (NOESY): Through-space correlations confirm the dominant rotameric conformation. A NOE cross-peak between the N-CH3 protons and the Pyridine H3 proton confirms the spatial proximity of the N-methyl group to the C3 position of the ring, validating the HMBC linkage data.

Quantitative Data Summary

The following table summarizes the predictive chemical shifts and critical 2D correlations based on the empirical substituent effects of the 5-amino and 2-N-methylacetamide groups.

Table 1: Assigned 1H and 13C NMR Chemical Shifts for N-(5-aminopyridin-2-yl)-N-methylacetamide in DMSO-d6 (600 MHz).

| Position | Functional Group | 1H Shift (ppm) | Multiplicity & J (Hz) | 13C Shift (ppm) | Key HMBC Correlations (1H to 13C) |

| 2 | Pyridine Quaternary C | - | - | 149.5 | - |

| 3 | Pyridine Aromatic CH | 7.30 | d (J = 8.5) | 122.4 | C2, C5 |

| 4 | Pyridine Aromatic CH | 7.02 | dd (J = 8.5, 2.5) | 124.1 | C2, C6 |

| 5 | Pyridine Quaternary C | - | - | 142.8 | - |

| 6 | Pyridine Aromatic CH | 7.82 | d (J = 2.5) | 136.5 | C2, C4, C5 |

| 7 | N-CH3 | 3.15 | s | 35.2 | C2, C8 (Carbonyl) |

| 8 | Carbonyl C=O | - | - | 170.4 | - |

| 9 | Acetyl CH3 | 1.85 | s | 22.1 | C8 (Carbonyl) |

| 10 | -NH2 | 5.35 | br s | - | C4, C5, C6 |

References

-

Structure of Liquid N-Methylacetamide: Temperature Dependence of NMR Chemical Shifts and Quadrupole Coupling Constants The Journal of Physical Chemistry A - ACS Publications URL:[Link]

-

Density function studies of peptides Part I. Vibrational frequencies including isotopic effects and NMR chemical shifts of N-methylacetamide, a peptide model, from density function and MP2 calculations Physical Chemistry Chemical Physics - RSC Publishing URL:[Link]

-

Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines Inorganic Chemistry - ACS Publications URL:[Link]

Sources

- 1. Density function studies of peptides Part I. Vibrational frequencies including isotopic effects and NMR chemical shifts of N-methylacetamide, a peptide model, from density function and MP2 calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

"N-(5-aminopyridin-2-yl)-N-methylacetamide" kinase inhibitor screening assay

Application Note & Protocol

Topic: High-Throughput Screening and Potency Determination for the Novel Kinase Inhibitor Candidate: N-(5-aminopyridin-2-yl)-N-methylacetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reversible phosphorylation of proteins, catalyzed by a vast family of over 500 kinases, is a cornerstone of cellular regulation.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of "druggable" targets.[3] The discovery of novel kinase inhibitors is a critical objective in modern drug development. This document provides a comprehensive guide and a detailed protocol for the initial biochemical characterization of a novel small molecule inhibitor candidate, N-(5-aminopyridin-2-yl)-N-methylacetamide . This compound features an aminopyridine scaffold, a privileged structure found in several approved kinase inhibitors. The protocol employs the highly sensitive and robust ADP-Glo™ Kinase Assay, a luminescence-based system ideal for high-throughput screening (HTS) and determination of inhibitor potency (IC50).[4][5] We outline the principles of the assay, provide step-by-step instructions for enzyme characterization and inhibitor IC50 determination, and offer guidance on data analysis and interpretation.

Introduction: The Rationale for Kinase Screening

The human kinome represents a vast and compelling target space for therapeutic intervention. The fundamental role of kinases in signal transduction means that their aberrant activity can drive disease progression.[1] Consequently, the identification of small molecules that can selectively modulate kinase activity is a central focus of pharmaceutical research.[3]

The screening process for a new chemical entity (NCE) like N-(5-aminopyridin-2-yl)-N-methylacetamide begins with biochemical assays to confirm its activity against a target kinase and to understand its potency and selectivity.[3] A variety of assay formats are available, including radiometric, fluorescence-based (TR-FRET, FP), and luminescence-based methods.[3][6] Luminescence-based assays, such as the ADP-Glo™ platform, have become a gold standard for HTS due to their high sensitivity, broad dynamic range, and scalability.[4][5][7] These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, which directly correlates with enzyme activity.[1]

This application note provides a universal framework for researchers to apply this technology to assess any novel compound, using N-(5-aminopyridin-2-yl)-N-methylacetamide as a working example.

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a homogeneous, two-step luminescent assay that measures adenosine diphosphate (ADP) produced by a kinase reaction.[4] The intensity of the light signal generated is directly proportional to the amount of ADP present and, therefore, directly proportional to kinase activity.

Step 1: Kinase Reaction. The kinase enzyme transfers a phosphate group from adenosine triphosphate (ATP) to a specific substrate, producing a phosphorylated substrate and ADP. Inhibitors, such as our test compound, will reduce the rate of this reaction.

Step 2: ADP Detection. After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining unconsumed ATP. Subsequently, a "Kinase Detection Reagent" is added, which contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase, which generates a stable, "glow-type" luminescent signal.

An effective inhibitor will decrease the amount of ADP produced, leading to a lower luminescent signal. This relationship allows for precise quantification of inhibitor potency.

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Materials and Equipment

Reagents:

-

Kinase: Purified, active kinase of interest (e.g., Src, Abl, EGFR).

-

Kinase Substrate: Appropriate peptide or protein substrate for the selected kinase.

-

Test Compound: N-(5-aminopyridin-2-yl)-N-methylacetamide, dissolved in 100% DMSO to create a 10 mM stock solution.

-

ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

-

Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine, Dasatinib).

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega Corp., Cat. No. V9101):

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

ULTRA Pure ATP

-

ADP

-

-

Kinase Reaction Buffer: Buffer appropriate for the specific kinase. Typically contains Tris-HCl, MgCl₂, DTT, and BSA. Many commercial kinases are supplied with an optimized reaction buffer.[4]

-

DMSO: Dimethyl sulfoxide, molecular biology grade.

Equipment:

-

Luminometer: Plate reader capable of measuring glow luminescence.

-

Microplates: White, opaque, flat-bottom 96-well or 384-well assay plates (low-volume 384-well plates are recommended for HTS).

-

Pipettes: Calibrated single and multichannel pipettes.

-

Reagent Reservoirs.

-

Acoustic Dispenser (Optional): For precise, low-volume compound addition in HTS.

Experimental Protocols

A critical aspect of a trustworthy assay is proper optimization to ensure that the results are generated under robust and reproducible conditions.[8] We will first determine the optimal kinase concentration before proceeding to inhibitor screening.

Protocol 1: Kinase Titration for Optimal Enzyme Concentration

Objective: To determine the concentration of kinase that yields approximately 20-50% conversion of ATP to ADP. This ensures the assay is run in the linear range of the enzyme.

-

Prepare Kinase Dilutions: Create a 2-fold serial dilution of the kinase in kinase reaction buffer.

-

Add Kinase to Plate: Add 2.5 µL of each kinase dilution to the wells of a 384-well plate. Include wells with buffer only (no-enzyme control).

-

Prepare ATP/Substrate Mix: Prepare a 2X ATP/Substrate solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase (a common starting point is 10 µM).

-

Initiate Kinase Reaction: Add 2.5 µL of the 2X ATP/Substrate mix to all wells to start the reaction. The final volume is 5 µL.

-

Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Scientist's Note: This step stops the kinase reaction and is crucial for depleting the remaining ATP, which would otherwise create a high background signal.

-

-

Add Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Measure Luminescence: Read the plate on a luminometer.

-

Analyze Data: Plot the Relative Luminescence Units (RLU) against the kinase concentration. Select the kinase concentration that gives a signal well above the background (no-enzyme control) but is not yet at the plateau of the curve. This concentration will be used for the inhibitor assay.

Protocol 2: IC50 Determination for N-(5-aminopyridin-2-yl)-N-methylacetamide

Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).

-

Prepare Compound Dilutions: Create a 10-point, 3-fold serial dilution of the 10 mM stock of N-(5-aminopyridin-2-yl)-N-methylacetamide in 100% DMSO. This will typically range from 10 mM down to ~0.5 µM. Then, dilute these concentrations into the kinase reaction buffer to create 4X final concentrations (the final DMSO concentration in the assay should be ≤1%).

-

Plate Layout: Design the plate to include:

-

Test Compound Wells: 10 concentrations in triplicate.

-

Positive Control (No Inhibition): Kinase + Substrate + ATP + DMSO (no inhibitor). This represents 0% inhibition.

-

Negative Control (Max Inhibition): Kinase + Substrate + ATP + a known potent inhibitor (or no enzyme). This represents 100% inhibition.

-

-

Add Compound to Plate: Add 2.5 µL of the 4X compound dilutions (or DMSO/control inhibitor) to the appropriate wells of a 384-well plate.

-

Add Kinase: Prepare the kinase at a 2X concentration (determined in Protocol 1) in kinase reaction buffer. Add 5 µL to each well.

-

Scientist's Note: Pre-incubating the inhibitor with the kinase for 10-30 minutes before adding ATP can be important for inhibitors that are slow-binding or compete with ATP.[9]

-

-

Initiate Kinase Reaction: Prepare a 4X ATP/Substrate solution. Add 2.5 µL to each well to start the reaction. The final reaction volume will be 10 µL.

-

Incubate: Mix gently and incubate at room temperature for 60 minutes (or the time determined during optimization).

-

Develop Signal:

-

Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.

-

-

Measure Luminescence: Read the plate on a luminometer.

Caption: Experimental workflow for IC50 determination.

Data Analysis and Interpretation

The raw data from the luminometer (RLU) must be converted into percent inhibition to generate a dose-response curve.

-

Average Replicates: Calculate the average RLU for each triplicate.

-

Normalize Data: The data is normalized using the positive (0% inhibition) and negative (100% inhibition) controls. % Inhibition = 100 * (RLU_pos_ctrl - RLU_sample) / (RLU_pos_ctrl - RLU_neg_ctrl)

-

Plot Dose-Response Curve: Plot the % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

-

Calculate IC50: Use a non-linear regression analysis (four-parameter logistic fit) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Sample Data Table

Below is a table of representative data for N-(5-aminopyridin-2-yl)-N-methylacetamide against a hypothetical kinase.

| Compound Conc. (µM) | Avg. RLU | Std. Dev. | % Inhibition |

| 100 (Max Inhibition Ctrl) | 1,500 | 95 | 100.0% |

| 30 | 25,600 | 1,150 | 91.8% |

| 10 | 48,900 | 2,300 | 84.1% |

| 3 | 115,400 | 5,500 | 62.4% |

| 1 | 198,700 | 9,800 | 35.1% |

| 0.3 | 255,100 | 12,500 | 16.9% |

| 0.1 | 291,300 | 14,000 | 5.2% |

| 0.03 | 305,600 | 15,100 | 0.4% |

| 0 (No Inhibition Ctrl) | 306,800 | 14,500 | 0.0% |

From a curve fit of this data, a hypothetical IC50 value of 1.5 µM could be determined.

Conclusion

This application note details a robust and highly sensitive method for the biochemical screening and characterization of novel kinase inhibitors, using N-(5-aminopyridin-2-yl)-N-methylacetamide as an example. The ADP-Glo™ Kinase Assay provides a reliable platform for determining inhibitor potency with a simple "add-mix-read" format that is readily amenable to high-throughput applications.[10] By following the outlined protocols for enzyme titration and IC50 determination, researchers can generate high-quality, reproducible data essential for the early stages of the drug discovery pipeline, enabling the confident advancement of promising compounds.

References

-

Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

-

BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

-

Reaction Biology. KINASE PROFILING & SCREENING. [Link]

-

Re-Donn, U., et al. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. PubMed. [Link]

-

Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Inglese, J., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

-

BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. ADP-Glo™ Kinase Assay [promega.jp]

- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ebiotrade.com [ebiotrade.com]

Application Notes & Protocols: Preclinical Evaluation of N-(5-aminopyridin-2-yl)-N-methylacetamide in Animal Models

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The compound of interest, "N-(5-aminopyridin-2-yl)-N-methylacetamide," features an aminopyridine core, suggesting its potential as a bioactive molecule. However, a thorough review of the scientific literature reveals a lack of specific data on this particular compound. This guide, therefore, is designed to provide a comprehensive framework for the initial preclinical evaluation of this novel chemical entity.

As a Senior Application Scientist, the following protocols are based on established methodologies in preclinical drug development. The experimental design emphasizes a logical, stepwise progression from initial in vitro screening to determine the most promising therapeutic avenue, followed by detailed in vivo animal model protocols for both oncology and inflammation. This approach ensures a scientifically rigorous evaluation of the compound's potential efficacy and mechanism of action.

PART 1: Preliminary In Vitro Assessment to Guide In Vivo Model Selection

Before proceeding to costly and ethically sensitive animal studies, it is imperative to first establish the primary biological activity of N-(5-aminopyridin-2-yl)-N-methylacetamide through a series of focused in vitro assays. The results of these initial screens will provide the rationale for selecting the most appropriate animal model for further investigation.

In Vitro Cytotoxicity Screening in Cancer Cell Lines

The presence of the aminopyridine moiety, a common feature in many anticancer agents, warrants an initial screen for cytotoxic activity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media until they reach 80-90% confluency.

-

Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of N-(5-aminopyridin-2-yl)-N-methylacetamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity Assessment

The aminopyridine structure is also found in molecules with anti-inflammatory properties.[2] Therefore, it is prudent to evaluate the compound's ability to modulate inflammatory responses in relevant immune cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seeding: Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of N-(5-aminopyridin-2-yl)-N-methylacetamide (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and a positive control (e.g., Dexamethasone).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits.

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

Logical Progression to In Vivo Studies

The outcome of these in vitro assays will dictate the subsequent in vivo experimental path.

Caption: Workflow for in vitro assessment guiding in vivo model selection.

PART 2: Animal Model Experimental Design

Based on the in vitro findings, the following detailed protocols for oncology and inflammation models are provided.

Part A: Oncology - Human Tumor Xenograft Model

This model is the gold standard for evaluating the in vivo efficacy of a potential anticancer agent.

Experimental Protocol

-

Animal Selection: Use 6-8 week old female athymic nude mice (nu/nu). These mice lack a thymus and are unable to mount an effective T-cell mediated immune response, thus preventing rejection of the human tumor graft.

-

Cell Culture and Implantation:

-

Culture the human cancer cell line that showed the highest sensitivity to N-(5-aminopyridin-2-yl)-N-methylacetamide in vitro.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

| Group | Treatment | Dosage & Schedule |

| 1. Vehicle Control | Vehicle (e.g., 0.5% CMC-Na) | Daily, p.o. |

| 2. Test Article | N-(5-aminopyridin-2-yl)-N-methylacetamide (Low Dose) | e.g., 25 mg/kg |

| 3. Test Article | N-(5-aminopyridin-2-yl)-N-methylacetamide (High Dose) | e.g., 100 mg/kg |

| 4. Positive Control | Standard-of-care drug (e.g., Paclitaxel) | Per literature |

-

Drug Administration:

-

Formulate N-(5-aminopyridin-2-yl)-N-methylacetamide in a suitable vehicle for the chosen route of administration (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

-

Administer the compound and controls according to the predetermined schedule for 21-28 days.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

-

-

Endpoint and Tissue Collection:

-

Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm^3) or at the end of the treatment period.

-